molecular formula C14H9ClFN3S B11497018 4-(3-chlorophenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(3-chlorophenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11497018
M. Wt: 305.8 g/mol
InChI Key: HVSRRNOLLLMHOB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of both chlorine and fluorine substituents on its phenyl rings, which contribute to its unique chemical properties. The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of chlorine and fluorine substituents enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • 4-(3-Chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • 4-(3-Chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Uniqueness

The unique combination of chlorine and fluorine substituents in 4-(3-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione imparts distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H9ClFN3S

Molecular Weight

305.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9ClFN3S/c15-10-2-1-3-12(8-10)19-13(17-18-14(19)20)9-4-6-11(16)7-5-9/h1-8H,(H,18,20)

InChI Key

HVSRRNOLLLMHOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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